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Vistusertib Clinical Trial Data Summary

Trial /
Identifier

Cancer Type Regimen Phase
Efficacy
Findings

Notes

AcSé-
ESMART
(Arm E) [1]

Paediatric
Advanced

Malignancies

Vistusertib
Monotherapy

I/II • Best
Response:
Stable disease
(SD) in 2/4

patients (50%) [1].

Intermittent dosing
(2 days on/5 days

off). Limited clinical
response as a single

agent [1].

| AcSé-ESMART (Arm F) [1] | Paediatric Advanced Malignancies | Vistusertib + Topotecan-

Temozolomide (TOTEM) | I/II | • Objective Response Rate (ORR): 20% (2/10 patients, 1 CR, 1 PR) [1]. •

Clinical Benefit: 4/10 patients (40%) [1]. | Combination showed antitumor activity but with significant

hematologic toxicity [1]. | | BISCAY (Module E) [2] | Muscle Invasive Bladder Cancer (MIBC) |

Vistusertib + Durvalumab | Ib | Results not yet published. | A biomarker-directed, multi-arm study to assess

safety and efficacy. Recruitment complete [2]. |
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The design of these trials is critical for interpreting the results. Here are the key methodological details.

AcSé-ESMART Trial (Arms E & F) [1]: This was a phase I/II, open-label, multi-centre study in

children with relapsed or refractory malignancies.

Patient Selection: Patients were enrolled based on advanced molecular profiling of their
tumors, with a focus on those exhibiting alterations in the PI3K/AKT/mTOR pathway [1].

Dosing Schedule: Vistusertib was administered orally twice daily on an intermittent
schedule (2 days on, 5 days off) in both monotherapy and combination arms. In Arm F, it was

combined with the chemotherapy regimen TOTEM [1].
Primary Endpoints: The primary endpoints for the trial arms were to determine the

recommended phase II dose (RP2D) and to assess the anti-tumor activity of the regimens
[1].

BISCAY Trial (Module E) [2]: This was an open-label, randomised, multi-drug, biomarker-

directed, multi-centre Phase 1b study in patients with Muscle Invasive Bladder Cancer (MIBC).

Study Design: The trial used a modular design where patients were allocated to different

biomarker-directed treatment arms. In Module E, patients received vistusertib in combination
with the PD-L1 inhibitor durvalumab [2].

Dosing: Vistusertib was given orally twice daily on an intermittent schedule (2 days on, 5 days
off), while durvalumab was administered via IV infusion once every 4 weeks [2].

Mechanistic Rationale for Vistusertib and
Combinations

Vistusertib is a dual mTORC1/2 inhibitor. Its mechanism of action and the rationale for combination

strategies can be visualized as follows:
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This diagram illustrates the key pathways and mechanisms:

Direct Anti-Tumor Action: Unlike first-generation inhibitors that only block mTORC1, vistusertib's

dual inhibition of mTORC1 and mTORC2 more completely suppresses the PI3K/AKT/mTOR
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pathway, a key driver of cell growth and survival in many cancers. By inhibiting mTORC2, it also

prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1] [3].
Rationale for Combination with Chemotherapy: Combining vistusertib with cytotoxic drugs like

topotecan and temozolomide aims to enhance tumor cell killing by simultaneously disrupting
survival signals (mTOR) and damaging DNA (chemotherapy). Preclinical data suggested this could

be synergistic and reverse chemoresistance [1].
Rationale for Combination with Immunotherapy: The mTOR pathway helps create an

immunosuppressive tumor microenvironment (TME). Inhibiting it with vistusertib can make the
TME more favorable for immune attack, thereby potentially enhancing the efficacy of immune

checkpoint inhibitors like durvalumab [3].

Interpretation and Future Directions

The available evidence, though preliminary, indicates that vistusertib's clinical utility is more promising in

combination regimens than as a monotherapy. The monotherapy data showed limited efficacy, primarily

achieving disease stabilization [1], whereas the combination with chemotherapy demonstrated a measurable

objective response rate in a refractory pediatric population [1].

The combination with immunotherapy represents a biologically rational but still unvalidated approach,

pending results from trials like BISCAY [2]. This aligns with broader research efforts exploring mTOR

inhibitors to overcome resistance to cancer immunotherapy [3].
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To cite this document: Smolecule. [vistusertib combination therapy versus monotherapy efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548426#vistusertib-combination-therapy-versus-monotherapy-

efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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